2,4-difluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O2S/c1-7-11(13(21)19-4-5-22-14(19)17-7)18-12(20)9-3-2-8(15)6-10(9)16/h2-6H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIFKSOYSPIKPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiazole and a suitable aldehyde or ketone, under acidic or basic conditions to form the thiazolopyrimidine core.
Introduction of the Benzamide Moiety: The thiazolopyrimidine intermediate is then reacted with 2,4-difluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the thiazolopyrimidine core can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The methyl group on the thiazolopyrimidine core can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction and oxidation reactions can produce alcohols, amines, or carboxylic acids.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 2,4-difluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide exhibit notable antimicrobial properties. For instance, derivatives with similar structures have shown higher antimicrobial activity than standard antibiotics like cefotaxime and fluconazole. The mechanism behind this activity is attributed to the presence of electron-withdrawing groups (like fluorine) that enhance the compound's interaction with microbial targets .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. Compounds exhibiting structural similarities have shown significant cytotoxicity compared to doxorubicin, a commonly used chemotherapeutic agent. The presence of the thiazolo[3,2-a]pyrimidine moiety is believed to play a crucial role in inhibiting tumor cell proliferation and inducing apoptosis .
Antioxidant Activity
The antioxidant capabilities of this compound have also been investigated. Compounds with similar scaffolds demonstrated potent inhibition of lipid peroxidation and effective scavenging of free radicals. This property is essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Case Study 1: Antimicrobial Efficacy
A study reported that derivatives of thiazolo-pyrimidine exhibited minimum inhibitory concentration (MIC) values ranging from 4–20 μmol L against various bacterial strains. Notably, compounds with difluorobenzamide substitutions showed enhanced efficacy against resistant strains like Staphylococcus aureus and Salmonella typhi .
Case Study 2: Anticancer Evaluation
In vitro studies conducted on human cancer cell lines revealed that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics. For example, one derivative demonstrated an IC50 value of 10 µM against HepG2 cells, indicating strong potential for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives are a well-studied class of compounds due to their diverse pharmacological activities. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Structural Analogues
Table 1: Structural Comparison of Key Thiazolopyrimidine Derivatives
Physicochemical Properties
Table 2: Comparative Physicochemical Data
The 2,4-difluoro substitution enhances lipophilicity compared to methoxy or phenyl groups, improving membrane permeability.
Biological Activity
2,4-Difluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide, commonly referred to by its IUPAC name, is a compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C14H9F2N3O2S
- Molecular Weight : 321.30 g/mol
- CAS Number : 942003-66-9
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts, including antimicrobial, anticancer, and anti-inflammatory activities.
1. Antimicrobial Activity
Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, thiazole-containing compounds have been reported to inhibit the growth of various bacterial strains. The structure of thiazoles allows them to interact effectively with microbial targets, which may extend to the compound .
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Mycobacterium tuberculosis | Active against resistant strains |
2. Anticancer Activity
The anticancer potential of thiazole derivatives is well-documented. The compound has been explored in the context of inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study: Anticancer Screening
A study evaluated a series of thiazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
3. Anti-inflammatory Activity
Thiazole derivatives have also been studied for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be attributed to its structural characteristics, facilitating interactions with key inflammatory mediators.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Similar thiazole compounds have been shown to inhibit enzymes involved in inflammatory responses.
- Interaction with DNA/RNA : Some derivatives can intercalate with DNA or RNA, disrupting replication and transcription processes in cancer cells.
- Receptor Modulation : The compound may interact with specific receptors that mediate cellular responses to stress or damage.
Q & A
Q. What are the optimal synthetic routes for preparing 2,4-difluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide, and how can reaction purity be maximized?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted thiazolopyrimidine precursors and fluorinated benzoyl chlorides. For example:
- Step 1 : Prepare the thiazolopyrimidine core by refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine with chloroacetic acid and a benzaldehyde derivative in glacial acetic acid/acetic anhydride (yield: ~78%) .
- Step 2 : React the intermediate with 2,4-difluorobenzoyl chloride in the presence of sodium acetate to form the benzamide linkage.
- Purity Optimization : Recrystallize from ethyl acetate/ethanol (3:2) to obtain single crystals, and confirm purity via HPLC (>95%) or NMR (absence of residual solvent peaks) .
Table 1 : Example Reaction Conditions and Yields
| Precursor | Solvent System | Temperature | Yield | Purity Method |
|---|---|---|---|---|
| Thiazolopyrimidine + Benzaldehyde | Acetic acid/anhydride | Reflux | 78% | Recrystallization |
| Benzamide formation | Ethanol/ethyl acetate | RT | 65-75% | HPLC |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the thiazolopyrimidine ring and fluorine substitution on the benzamide. For example, fluorine atoms cause splitting in aromatic proton signals (δ 7.2–8.1 ppm) .
- FT-IR : Verify carbonyl stretches (C=O at ~1680 cm⁻¹ for the 5-oxo group and benzamide) and C-F vibrations (~1200 cm⁻¹) .
- Mass Spectrometry : Use HRMS to confirm molecular weight (e.g., [M+H]+ expected for C19H14F2N3O2S: 406.07) .
Q. How can initial biological activity screening be designed to evaluate its pharmacological potential?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Candida albicans and Staphylococcus aureus to determine MIC values. Compare to known thiazolopyrimidine derivatives showing MICs of 8–32 µg/mL .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Thiazolopyrimidines often show IC50 values <10 µM .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX refinement resolve the compound’s conformational flexibility and chirality?
- Methodological Answer :
- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect high-resolution data (<1.0 Å resolution) .
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. The thiazolopyrimidine ring typically adopts a flattened boat conformation (deviation: ~0.224 Å from plane) .
- Chirality Analysis : Identify the C5 chiral center and confirm enantiomeric purity via Flack parameter refinement .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting 5-HT2A receptor antagonism?
- Methodological Answer :
- Pharmacophore Modeling : Generate a template using known antagonists (e.g., ketanserin) and validate via molecular docking (AutoDock Vina). Prioritize substituents enhancing π-π stacking (e.g., fluorophenyl groups) .
- In Vivo Testing : Assess inhibition of 5-HTP-induced head twitches in mice (ED50 < 5 mg/kg indicates potent activity) .
Q. How do hydrogen-bonding and halogen-π interactions influence supramolecular assembly in crystalline states?
- Methodological Answer :
- Hydrogen Bonding : Use graph-set analysis (R22(10) motifs) to map O–H···N and C–H···O interactions forming 1D chains .
- Halogen-π Interactions : Bromine/fluorine substituents on benzamide promote homochiral chain formation via Br···C(π) contacts (distance: ~3.4 Å) .
Table 2 : Key Supramolecular Interactions
| Interaction Type | Distance (Å) | Angle (°) | Role in Assembly |
|---|---|---|---|
| C–H···O (Carbonyl) | 2.50–2.65 | 145–160 | Centrosymmetric dimers |
| Br···C(π) | 3.35–3.45 | 155–165 | Homochiral chains |
Q. How can contradictions in biological data (e.g., varying IC50 values across studies) be resolved?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell line passage number, serum concentration). For example, FPGS substrate activity in may alter intracellular folate levels, skewing IC50 .
- Metabolic Stability : Assess compound stability in liver microsomes (e.g., t1/2 > 60 min suggests reliable activity) .
Q. What computational approaches predict binding modes to enzymes like DHFR or TS?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
